(Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE: is an organic compound with the molecular formula C16H13N3O It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridinyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: Benzylamine, 4-pyridinecarboxaldehyde, and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: Benzylamine reacts with 4-pyridinecarboxaldehyde to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides or pyridines.
Scientific Research Applications
Chemistry: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with biological targets, potentially leading to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridinyl group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
- N-benzyl-2-cyano-3-(4-pyridinyl)acrylate
- N-benzyl-2-cyano-3-(4-pyridinyl)propionamide
- N-benzyl-2-cyano-3-(4-pyridinyl)butyramide
Comparison: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is unique due to its acrylamide backbone, which imparts distinct reactivity and properties compared to similar compounds. The presence of the cyano group and the pyridinyl group enhances its ability to participate in various chemical reactions and interact with biological targets. This makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
InChI Key |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.